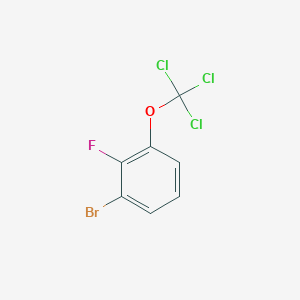

1-Bromo-2-fluoro-3-(trichloromethoxy)benzene

Description

Properties

IUPAC Name |

1-bromo-2-fluoro-3-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl3FO/c8-4-2-1-3-5(6(4)12)13-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCHOPCECFMUSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)OC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

This approach involves initial bromination of a fluorinated aromatic precursor, followed by selective fluorination and subsequent substitution with trichloromethoxy groups.

Step-by-step Process:

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1. Bromination | Aromatic fluorobenzene undergoes electrophilic substitution with bromine | In the presence of a Lewis acid catalyst such as iron(III) bromide at room temperature | High regioselectivity towards ortho or para positions, depending on substituents |

| 2. Fluorination | Selective fluorination of the brominated intermediate | Using a fluorinating reagent like Selectfluor or diethylaminosulfur trifluoride (DAST) at controlled temperatures | Achieves fluorination at the desired position with high selectivity |

| 3. Trichloromethoxy substitution | Reacting with trichloromethoxy reagents, such as trichloromethyl chloroformate, under basic conditions | Typically in polar aprotic solvents (e.g., dichloromethane) with bases like pyridine | Forms the trichloromethoxy group at the aromatic ring |

Research Findings:

- The patent literature indicates that electrophilic bromination of fluorobenzene derivatives can be controlled to favor specific positions, especially when directed by existing substituents.

- Fluorination reagents like DAST provide regioselective fluorination, crucial for synthesizing 2-fluoro derivatives.

Halogen Exchange Method via Nucleophilic Substitution

Method Overview:

This method involves initial bromination, followed by halogen exchange to introduce fluorine, then substitution with trichloromethoxy.

Procedure:

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1. Bromination | Bromination of benzene or phenol derivatives | Using molecular bromine with FeBr₃ catalyst at 10–25°C | Yields mono-brominated intermediates with high regioselectivity |

| 2. Fluorination | Nucleophilic fluorination using potassium fluoride (KF) | Heating in polar aprotic solvents like DMSO or acetonitrile at 80–120°C | Converts bromide to fluoride efficiently |

| 3. Trichloromethoxy installation | Reaction with trichloromethyl chloroformate | In the presence of pyridine or triethylamine at room temperature | Yields the target compound with high purity |

Research Findings:

- Fluorination of aromatic bromides using KF in DMSO is well-documented, providing a reliable route to 2-fluoro derivatives.

- Trichloromethoxy groups can be introduced via nucleophilic substitution reactions with suitable chlorinated reagents.

Cross-Coupling Strategies for Selective Functionalization

Method Overview:

Utilizing palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce the desired substituents selectively.

Procedure:

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1. Bromination | As described above | Electrophilic aromatic substitution | High regioselectivity |

| 2. Cross-coupling | Coupling with fluorinated boronic acids or trichloromethoxy precursors | Pd catalysts like Pd(dppf)Cl₂ in inert atmosphere, at 80–100°C | High yields, excellent regioselectivity |

| 3. Final functionalization | Further substitution or modification as needed | Under optimized conditions based on previous steps | Purification via chromatography |

Research Findings:

- Cross-coupling reactions are highly versatile for aromatic substitution, allowing precise control over regioselectivity and functional group installation.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Bromination & Fluorination | Bromine, fluorinating agents (e.g., DAST) | 10–100°C, polar solvents | High regioselectivity | Multiple steps, potential side reactions |

| Halogen Exchange | Bromine, KF, chlorinated reagents | 80–120°C, polar aprotic solvents | Efficient fluorination | Requires careful control to prevent over-fluorination |

| Cross-Coupling | Palladium catalysts, boronic acids | 80–100°C, inert atmosphere | High regioselectivity, versatile | Costly catalysts, requires expertise |

Notes and Recommendations

- Choice of Method: The selection depends on the available starting materials, desired purity, and scale. For large-scale synthesis, halogen exchange with nucleophilic fluorination is often preferred due to its reliability.

- Reaction Optimization: Temperature, solvent, and catalyst choice are critical parameters influencing yield and selectivity.

- Safety Considerations: Handling of halogen reagents and chlorinated compounds requires appropriate safety protocols due to toxicity and environmental concerns.

Chemical Reactions Analysis

1-Bromo-2-fluoro-3-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Diels-Alder Reactions: It can undergo Diels-Alder reactions with dienes to form cyclic compounds.

Common reagents used in these reactions include lithium diisopropylamide (LDA) and other strong bases or acids, depending on the desired reaction pathway . Major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2-fluoro-3-(trichloromethoxy)benzene is utilized in various scientific research applications, including:

Chemistry: It serves as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the development of biologically active molecules for research purposes.

Medicine: It is involved in the synthesis of pharmaceutical intermediates.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-3-(trichloromethoxy)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Molecular Structure :

- Formula : C₇H₃BrF₄O

- Molecular Weight : 259.00 g/mol

- Substituents : Bromo (Br) at position 1, fluoro (F) at position 2, and trifluoromethoxy (OCF₃) at position 3 on the benzene ring.

- Purity : 95% (typical for intermediates in synthetic chemistry) .

This compound serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing substituents, which enhance reactivity in coupling reactions and electrophilic substitutions .

Comparison with Structurally Similar Compounds

Halogen and Substituent Variations

Table 1: Key Properties of Bromo-Fluoro-Benzene Derivatives

Key Observations:

Substituent Effects :

- Trifluoromethoxy (OCF₃) vs. Trifluoromethyl (CF₃) : The OCF₃ group enhances polarity and hydrogen-bonding capacity compared to CF₃, influencing solubility and reactivity in nucleophilic substitutions .

- Halogen Position : Moving the fluoro substituent from position 2 to 3 (e.g., 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene) alters steric and electronic effects, impacting regioselectivity in cross-coupling reactions .

Halogen Diversity: Chloro (Cl) and iodo (I) analogs (e.g., 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene) exhibit distinct reactivity profiles. Iodo derivatives are preferred in Stille or Sonogashira couplings due to weaker C-I bonds .

Positional Isomerism and Reactivity

Table 2: Reactivity Comparison of Ortho-, Meta-, and Para-Substituted Derivatives

Key Findings:

- Ortho-Substitution : The 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene exhibits superior reactivity in palladium-catalyzed reactions due to reduced steric hindrance compared to para-substituted analogs .

- Deactivating Groups: Nitro (NO₂) substituents (e.g., 1-Bromo-3-fluoro-4-nitrobenzene) significantly reduce coupling efficiency by electron withdrawal .

Key Notes:

- Purity : Most bromo-fluoro derivatives are supplied at 95% purity, requiring further purification for sensitive applications .

Biological Activity

1-Bromo-2-fluoro-3-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and phytotoxic effects, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzene ring substituted with a bromine atom, a fluorine atom, and a trichloromethoxy group. Its molecular formula is . The presence of halogens in the structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The trichloromethoxy group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively. Additionally, the electron-withdrawing nature of the fluorine and bromine atoms may stabilize reactive intermediates formed during metabolic processes.

Antimicrobial Activity

Research indicates that halogenated aromatic compounds often exhibit significant antibacterial and antifungal properties. For instance, studies have shown that this compound demonstrates notable antibacterial activity against Staphylococcus aureus, disrupting bacterial cell wall synthesis by interfering with key enzymes involved in peptidoglycan biosynthesis.

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values suggest potent activity at micromolar concentrations, indicating its potential as an anticancer agent. The mechanism of action often involves the generation of reactive oxygen species (ROS), leading to apoptosis in targeted cells .

Phytotoxicity

The lipophilic nature of the trichloromethoxy group may contribute to the herbicidal properties of this compound. Similar halogenated compounds have been evaluated for their ability to penetrate plant cell membranes, resulting in phytotoxic effects.

Case Studies

| Study | Findings |

|---|---|

| Antibacterial Activity | Significant activity against Staphylococcus aureus, mechanism involving disruption of cell wall synthesis. |

| Cytotoxicity in Cancer Cells | Induced cytotoxic effects in MCF-7 and HeLa cell lines with IC50 values indicating potent activity at micromolar concentrations. |

| Environmental Impact Assessment | Demonstrated persistence and toxicity in aquatic systems; potential for bioaccumulation raises ecological concerns. |

Toxicological Profile

The safety data for related compounds indicate potential risks associated with inhalation and skin contact due to irritant properties. The compound is classified under various hazard categories:

- Acute Toxicity (Oral) : Category 4

- Skin Corrosion/Irritation : Category 2

- Serious Eye Damage/Eye Irritation : Category 2

These classifications highlight the need for careful handling and further toxicological evaluation.

Q & A

Basic: What are the key synthetic strategies for preparing 1-bromo-2-fluoro-3-(trichloromethoxy)benzene, and how do directing effects influence the reaction sequence?

Methodological Answer:

The synthesis requires sequential introduction of substituents on the benzene ring, considering their electronic effects:

Trichloromethoxy Group Introduction : Begin with phenol derivatives. Treat phenol with CCl₃Cl (phosgene analog) under basic conditions (e.g., NaH/DMF) to install the trichloromethoxy (-O-CCl₃) group. This strong electron-withdrawing group directs subsequent electrophilic substitution to the para position (C-4) due to its meta-directing nature .

Bromination : Use Br₂ in the presence of a Lewis acid (FeBr₃) at 0–5°C. The -O-CCl₃ group directs bromination to C-1, yielding 1-bromo-3-(trichloromethoxy)benzene .

Fluorination : Employ halogen exchange (Halex reaction) using KF/CuI in polar aprotic solvents (e.g., DMF) at 150°C to substitute a hydrogen or nitro group at C-2 with fluorine .

Key Consideration : Order matters—installing -O-CCl₃ first ensures proper regioselectivity for subsequent steps.

Advanced: How do competing electronic effects impact the regioselectivity of cross-coupling reactions involving this compound?

Methodological Answer:

The bromine atom at C-1 is a prime site for Suzuki or Ullmann couplings. However:

- Trichloromethoxy Group : Strong electron withdrawal deactivates the ring, slowing coupling reactions. Use Pd(PPh₃)₄ with excess ligand to stabilize the catalyst .

- Fluorine at C-2 : Ortho/para-directing but deactivating. Coupling occurs preferentially at C-1 (bromine site) unless steric hindrance forces alternative pathways.

Example Protocol : - Suzuki-Miyaura: React with arylboronic acids (1.2 eq) in THF/H₂O (3:1), 5 mol% Pd(PPh₃)₄, K₂CO₃ (2 eq), 80°C, 12 h. Monitor via TLC (hexane:EtOAc 4:1) .

Basic: What analytical techniques are critical for characterizing this compound, and what spectral features are expected?

Methodological Answer:

- NMR :

- MS (EI) : Molecular ion at m/z 323 (C₇H₃BrCl₃FO⁺), with fragments at m/z 268 (loss of CCl₃) and 187 (loss of Br) .

- IR : Strong C-Cl stretches (600–800 cm⁻¹), C-O-C (1200–1250 cm⁻¹) .

Advanced: How does the trichloromethoxy group influence the compound’s stability under acidic/basic conditions?

Methodological Answer:

- Acidic Conditions : -O-CCl₃ hydrolyzes to -OH in concentrated H₂SO₄ or HCl, forming 1-bromo-2-fluoro-3-hydroxybenzene. Avoid prolonged exposure to strong acids .

- Basic Conditions : Stable in mild bases (pH < 10), but NaOH > 1 M induces dechlorination.

Mitigation : Store under inert atmosphere (N₂/Ar) at 4°C in amber vials. Purity >95% (by GC-MS) minimizes decomposition .

Basic: What are the safety protocols for handling this compound, given its halogenated substituents?

Methodological Answer:

- Toxicity : Potential carcinogen (bromine/chlorine content). Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Spill Management : Absorb with vermiculite, neutralize with 10% NaHCO₃, and dispose as halogenated waste .

- First Aid : Skin contact—wash with soap/water; inhalation—move to fresh air .

Advanced: How can computational modeling predict reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to map electrostatic potential (ESP). The C-1 bromine has the lowest electron density, favoring NAS.

- Transition State Analysis : Simulate attack by methoxide (CH₃O⁻) at C-1, revealing a barrier ~25 kcal/mol .

Validation : Compare computed ¹H NMR shifts with experimental data (RMSD < 0.1 ppm).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.